Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate
Overview
Description
Ethyl 6-(2-((4-bromophenyl)amino)-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate is a useful research compound. Its molecular formula is C15H17BrN2O4S and its molecular weight is 401.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate is 400.00924 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacologically Active Derivatives
Research into pharmacologically active benzo[b]thiophen derivatives has led to the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives. These derivatives underwent further reactions to yield substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides, with preliminary pharmacological studies included (Chapman et al., 1971).
Anticancer Applications
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues have been studied for their ability to overcome drug resistance in cancer cells, showcasing their potential as anticancer agents. Structure-activity relationship (SAR) studies highlighted the development of compounds with low micromolar cytotoxicity against a range of cancer cells (Das et al., 2009).
Synthetic Applications in Heterocycle Formation
The use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles demonstrates the chemical versatility and potential for creating complex organic molecules (Allin et al., 2005).
Bioimmunological Applications
Amphiphilic copolymers based on 2-oxazolines containing a free amino group have been synthesized for the potential attachment of proteins and polysaccharides, indicating applications in drug delivery and bioimmunological studies (Kronek et al., 2010).
Anticancer Activities of Quinazoline Derivatives
The synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives and their strong inhibition of ERK1/2 phosphorylation highlights their potential anticancer activities, particularly in inducing cell apoptosis in specific cancer cell lines (Zhang et al., 2013).
Properties
IUPAC Name |
ethyl 6-[2-(4-bromoanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-2-22-15(21)11-8-23-12(14(20)18-11)7-13(19)17-10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHOLQDEWGYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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